(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine

Catalog No.
S3054277
CAS No.
1354963-29-3
M.F
C11H13N3
M. Wt
187.246
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine

CAS Number

1354963-29-3

Product Name

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine

IUPAC Name

(2-methyl-3-phenylimidazol-4-yl)methanamine

Molecular Formula

C11H13N3

Molecular Weight

187.246

InChI

InChI=1S/C11H13N3/c1-9-13-8-11(7-12)14(9)10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3

InChI Key

XOBFSIKFUWUCCG-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C2=CC=CC=C2)CN

Solubility

not available
  • Medicinal Chemistry

    The core structure of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine contains an imidazole ring, a common functional group found in many biologically active molecules. Researchers might investigate if this compound possesses any medicinal properties. Imidazole derivatives have been explored for their potential as anti-infective agents, anti-cancer drugs, and enzyme inhibitors .

  • Organic Chemistry

    The synthesis and characterization of novel molecules are fundamental aspects of organic chemistry. (2-Methyl-1-phenyl-1H-imidazol-5-yl)methanamine represents a molecule with a unique combination of functional groups. Researchers might be interested in developing new synthetic methods for this compound or studying its reactivity towards other molecules.

  • Material Science

    Imidazole-based materials have potential applications in various fields, including sensors, catalysts, and ionic liquids. The presence of the phenyl and methyl groups in (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine could influence its physical and chemical properties, making it an interesting candidate for material science research.

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine is a chemical compound characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound features a methyl group and a phenyl group, making it an interesting target for various chemical applications. Its molecular formula is C11H13N3C_{11}H_{13}N_{3} with a molecular weight of approximately 189.24 g/mol . The compound is recognized for its potential biological activities and is studied for its role in medicinal chemistry.

  • Oxidation: This process typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with additional functional groups.
  • Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to convert the compound into simpler forms, often yielding alcohol derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, which are facilitated by bases or acids, allowing for the introduction of various substituents onto the imidazole ring.

Research indicates that (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine exhibits significant biological activities. It has been studied for its antimicrobial and antifungal properties, making it a candidate for drug development. The compound's mechanism of action often involves inhibition of specific enzymes or receptors within biological pathways, which can lead to therapeutic effects against various pathogens .

The synthesis of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine typically involves multi-step processes:

  • Cyclization of Amido-Nitriles: A common method includes the reaction of 2-hydroxyimidazole with methanol, followed by nitration to yield the desired amine derivative.
  • Use of Lewis Acids: Reactions involving Lewis acids such as hydrochloric acid or zinc chloride can facilitate the formation of the imidazole ring under controlled conditions.
  • Industrial Methods: Nickel-catalyzed additions to nitriles and subsequent reactions are employed for large-scale production, ensuring efficiency and scalability .

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine has diverse applications across several fields:

  • Medicinal Chemistry: The compound is investigated for potential pharmaceutical applications due to its biological activity.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Agriculture: The compound may find utility in developing agrochemicals due to its antimicrobial properties .

Studies on (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine have focused on its interactions with various biological targets. Research indicates that it can inhibit specific enzymes related to microbial growth and may interact with receptors involved in cellular signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms .

Several compounds share structural similarities with (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-methyl-5-nitro-2-hydroxymethylimidazoleImidazole derivativeContains a nitro group that enhances reactivity
1H-benzo[d]imidazole-2-yl(phenyl)methanoneBenzimidazole derivativeFeatures a benzene ring fused to the imidazole structure
1-methyl-1H-imidazole derivativesGeneral imidazole derivativesVarying substitutions lead to diverse properties

Uniqueness

The uniqueness of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural configuration enhances its potential for targeted biological activity, making it particularly valuable in pharmaceutical development and industrial applications .

XLogP3

1

Dates

Modify: 2023-08-18

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